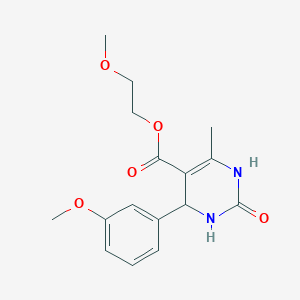![molecular formula C26H23ClFN3O2S B11600024 2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11600024.png)
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a fluorophenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the thioxoimidazolidinone core and the subsequent attachment of the chlorobenzyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of Thioxoimidazolidinone Core: This step often involves the reaction of appropriate amines with carbon disulfide and an alkylating agent under controlled conditions.
Attachment of Chlorobenzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the chlorobenzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide: shares structural similarities with other thioxoimidazolidinone derivatives.
Other Compounds: Similar compounds include those with variations in the substituent groups, such as different halogens or alkyl groups.
Uniqueness
Unique Structure: The combination of chlorobenzyl, fluorophenyl, and thioxoimidazolidinone groups makes this compound unique.
Distinct Properties: Its specific chemical and biological properties distinguish it from other similar compounds.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H23ClFN3O2S |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
2-[3-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-16-7-12-22(17(2)13-16)29-24(32)14-23-25(33)31(20-10-8-19(28)9-11-20)26(34)30(23)15-18-5-3-4-6-21(18)27/h3-13,23H,14-15H2,1-2H3,(H,29,32) |
Clave InChI |
QQCACMZBZSFIPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(3-acetylphenyl)-7-(3-bromobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11599945.png)
![5-(5-bromo-2-phenylmethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11599961.png)
![2-[(4-Ethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11599968.png)
![7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11599973.png)
![6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11599975.png)
![5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599978.png)

![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-indole-7-carbohydrazide](/img/structure/B11599982.png)

![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599991.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11600013.png)
![2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11600019.png)
![3-[2-(Pentafluorophenyl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11600022.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11600023.png)
